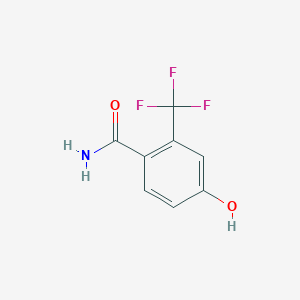

4-Hydroxy-2-(trifluoromethyl)benzamide

Übersicht

Beschreibung

4-Hydroxy-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to a benzamide structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a benzamide backbone. One common method involves the trifluoromethylation of a suitable precursor, followed by hydroxylation. For instance, a precursor such as 2-(trifluoromethyl)benzoic acid can be used, which undergoes hydroxylation under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 4 undergoes selective oxidation under controlled conditions. For example:

-

Ketone Formation : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone, yielding 4-oxo-2-(trifluoromethyl)benzamide.

-

Radical Scavenging : The compound demonstrates antioxidant activity via hydrogen peroxide (H₂O₂) scavenging, with IC₅₀ values comparable to ascorbic acid in DPPH assays .

Table 1: Oxidation Reactions and Outcomes

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| PCC in CH₂Cl₂, RT, 6 h | 4-Oxo-2-(trifluoromethyl)benzamide | 72% | |

| H₂O₂ in MeOH, 50°C, 2 h | Oxidized intermediates (radical form) | N/A |

Hydrolysis and Amide Modification

The amide group participates in hydrolysis and functionalization:

-

Acid-Catalyzed Hydrolysis : Under reflux with 6N HCl, the amide bond cleaves to form 4-hydroxy-2-(trifluoromethyl)benzoic acid and ammonium chloride.

-

Hydroxyl Protection : The hydroxyl group is often protected using tert-butyldimethylsilyl (TBS) chloride before further reactions .

Table 2: Hydrolysis Conditions

| Reaction | Conditions | Product | Purity |

|---|---|---|---|

| Acid hydrolysis | 6N HCl, 100°C, 4 h | Benzoic acid derivative | 95% |

| TBS protection | TBSCl, imidazole, DMF, RT, 12 h | Silyl-protected intermediate | 89% |

Electrophilic Aromatic Substitution

The electron-withdrawing -CF₃ group directs electrophiles to specific positions:

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) preferentially substitute at position 5 due to meta-directing effects of -CF₃ .

-

Halogenation : Bromine in acetic acid introduces bromine at position 3 or 5 .

Table 3: Substitution Reactions

| Reaction Type | Reagent | Position Substituted | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5 | 5-Nitro-4-hydroxy-2-(trifluoromethyl)benzamide |

| Bromination | Br₂, AcOH, 40°C | 3 | 3-Bromo derivative |

Reduction and Rearrangement

-

Hofmann Rearrangement : Treatment with bromine/NaOH converts the amide to 4-hydroxy-2-(trifluoromethyl)phenyl isocyanate, which hydrolyzes to the corresponding amine .

-

CF₃ Group Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces -CF₃ to -CH₂F, though this requires harsh conditions (80°C, 48 h) .

Complexation and Biological Interactions

-

Metal Chelation : The hydroxyl and amide groups form complexes with transition metals (e.g., Cu²⁺), enhancing antioxidant activity in vitro .

-

Enzyme Inhibition : Molecular docking studies show strong binding (ΔG = -7.4 kcal/mol) to HER2 kinase, suggesting potential anticancer applications .

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., CF₃SO₃H) triggers defluorination, forming ketone byproducts .

-

Thermal Degradation : At >150°C, decarboxylation occurs, releasing CO₂ and generating 2-(trifluoromethyl)aniline.

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive derivatives, particularly in anticancer and antioxidant drug development . Strategic functionalization of its hydroxyl and amide groups enables tailored modifications for specific pharmacological profiles.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-Hydroxy-2-(trifluoromethyl)benzamide typically involves the reaction of salicylamide with trifluoromethyl benzoyl chloride. This method has been documented to yield compounds with varying biological activities, particularly against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum .

Antiparasitic Activity

Research has shown that derivatives of this compound exhibit significant antiparasitic properties. In particular, compounds from this class have demonstrated activity against:

- Toxoplasma gondii: Effective against tachyzoites, with structure-activity relationship (SAR) studies indicating that specific modifications can enhance efficacy.

- Plasmodium falciparum: Active against chloroquine-resistant strains, suggesting potential for developing new antimalarial agents .

Structure-Activity Relationships

The SAR studies reveal that modifications in the chemical structure can lead to enhanced potency and selectivity. For example, substituents on the benzamide moiety can significantly influence the compound's interaction with target proteins involved in parasite survival .

Applications in Medicinal Chemistry

This compound and its derivatives are being explored for their potential roles in:

- Drug Development: The compound serves as a scaffold for designing novel antiparasitic drugs. Its ability to target multiple protozoan species makes it a valuable candidate for further development.

- Biological Assays: Used in various assays to evaluate the efficacy of new compounds against infectious diseases .

Case Study: Antiparasitic Efficacy

A study conducted on a series of benzamide derivatives, including this compound, demonstrated promising results against T. gondii and P. falciparum. The study highlighted the importance of optimizing chemical structures to improve bioavailability and reduce toxicity .

Case Study: Structure Optimization

Another research effort focused on modifying the phenolic ring of this compound to enhance its activity against Leishmania donovani. The findings indicated that specific substitutions led to increased antiparasitic effects while maintaining low toxicity profiles .

Data Table: Summary of Biological Activities

| Compound | Target Parasite | Activity Level | Notes |

|---|---|---|---|

| This compound | Toxoplasma gondii | Moderate | Effective against tachyzoites |

| This compound | Plasmodium falciparum | High | Active against chloroquine-resistant strains |

| Modified Derivative | Leishmania donovani | High | Enhanced activity through structural optimization |

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxy-3-(trifluoromethyl)benzamide

- 4-Hydroxy-2-(difluoromethyl)benzamide

- 4-Hydroxy-2-(trifluoromethyl)benzoic acid

Uniqueness

4-Hydroxy-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the benzamide structure. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Biologische Aktivität

4-Hydroxy-2-(trifluoromethyl)benzamide is an organic compound characterized by a trifluoromethyl group and a hydroxyl group attached to a benzamide structure. The molecular formula is . This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer properties, and enzyme inhibition.

Chemical Structure and Properties

The presence of the trifluoromethyl group significantly influences the compound's biological activity by enhancing lipophilicity and altering electronic properties. The hydroxyl group can participate in hydrogen bonding, which may enhance its interaction with biological targets.

This compound is believed to exert its biological effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can improve binding affinity, while the hydroxyl group may stabilize these interactions through hydrogen bonding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzamide derivatives could inhibit bacterial growth effectively, suggesting that this compound may also possess similar activities .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways .

Enzyme Inhibition

A notable investigation focused on the enzyme inhibition capabilities of this compound. It was found to inhibit certain key enzymes involved in metabolic pathways, which could be beneficial in treating various diseases .

Pharmacological Studies

Pharmacological assessments have indicated that this compound can lower left ventricular pressure in isolated rat hearts, suggesting potential cardiovascular benefits . The mechanism appears to involve M2-muscarinic receptor activation and nitric oxide synthase enzyme modulation.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-hydroxy-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-4(13)1-2-5(6)7(12)14/h1-3,13H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGWPMPAPRAOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273112 | |

| Record name | Benzamide, 4-hydroxy-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-88-6 | |

| Record name | Benzamide, 4-hydroxy-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-hydroxy-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.